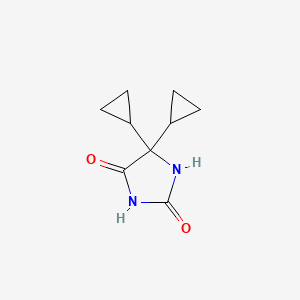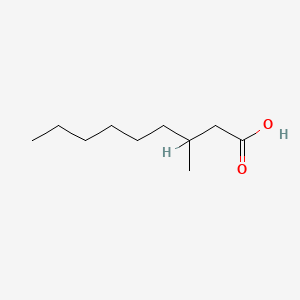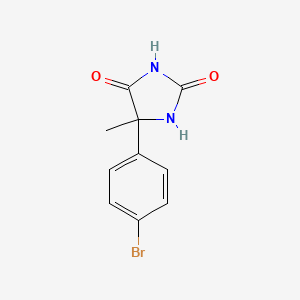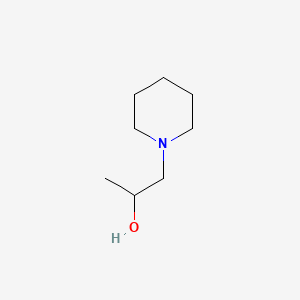![molecular formula C14H11NO4 B1267599 1-[4-(4-Nitrofenoxi)fenil]etanona CAS No. 75919-92-5](/img/structure/B1267599.png)
1-[4-(4-Nitrofenoxi)fenil]etanona
Descripción general
Descripción
1-(4-(4-Nitrophenoxy)phenyl)ethanone, also known as 4-nitrophenyl ethyl ketone (4-NPEK), is a synthetic organic compound with a wide range of applications in the field of scientific research. It is a highly versatile compound, with a wide range of properties, including solubility, stability, and reactivity.
Aplicaciones Científicas De Investigación
Medicina: Sistemas de entrega de fármacos dirigidos
1-[4-(4-Nitrofenoxi)fenil]etanona: tiene aplicaciones potenciales en el desarrollo de sistemas de entrega de fármacos dirigidos. Su estructura química permite la unión de ligandos específicos que pueden dirigir el compuesto a objetivos celulares deseados, mejorando la eficacia de los agentes terapéuticos al tiempo que minimiza los efectos secundarios sistémicos .
Ciencia de los materiales: Síntesis de polímeros avanzados
En la ciencia de los materiales, este compuesto puede utilizarse como precursor en la síntesis de polímeros avanzados. Sus anillos fenilo podrían incorporarse a la columna vertebral de los polímeros para mejorar su estabilidad térmica y sus propiedades mecánicas, lo que es crucial para los materiales de alto rendimiento .
Ciencia ambiental: Detección de contaminantes
El grupo nitro en This compound puede explotarse en la ciencia ambiental para la detección de contaminantes. Puede utilizarse para desarrollar sensores colorimétricos que cambian de color en presencia de contaminantes específicos, ayudando a la vigilancia de la contaminación ambiental .
Química analítica: Análisis cromatográfico
La estructura única de este compuesto lo hace adecuado como estándar en el análisis cromatográfico. Puede ayudar en la calibración de equipos y servir como compuesto de referencia para la cuantificación de moléculas orgánicas similares en mezclas complejas .
Farmacología: Estudio de las interacciones fármaco-receptor
En farmacología, This compound podría utilizarse para estudiar las interacciones fármaco-receptor. Los grupos nitro y éter pueden interactuar con receptores específicos, proporcionando información sobre los mecanismos de unión y ayudando en el diseño de nuevos fármacos .
Síntesis orgánica: Intermediario para moléculas complejas
Como intermedio en la síntesis orgánica, este compuesto puede utilizarse para construir moléculas más complejas. Sus sitios reactivos permiten diversas transformaciones químicas, lo que lo convierte en un valioso bloque de construcción en la síntesis de productos farmacéuticos y agroquímicos.
Bioquímica: Estudios de inhibición enzimática
La estructura de This compound sugiere su uso en estudios de inhibición enzimática. Al interactuar con los sitios activos de las enzimas, puede servir como inhibidor o como sonda para estudiar la cinética y los mecanismos enzimáticos .
Agricultura: Síntesis de agroquímicos
En la agricultura, el marco químico del compuesto puede modificarse para crear nuevos agroquímicos. Sus anillos fenilo pueden funcionalizarse para producir pesticidas o herbicidas con modos de acción específicos, contribuyendo al desarrollo de prácticas agrícolas sostenibles .
Propiedades
IUPAC Name |
1-[4-(4-nitrophenoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-10(16)11-2-6-13(7-3-11)19-14-8-4-12(5-9-14)15(17)18/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWXEFXORSDYQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40966656 | |
| Record name | 1-[4-(4-Nitrophenoxy)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40966656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75919-92-5, 5228-16-0 | |
| Record name | 75919-92-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43064 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-[4-(4-Nitrophenoxy)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40966656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 75919-92-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1267518.png)
![1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-one](/img/structure/B1267519.png)




![4-[2-(Pyridin-4-yl)ethyl]aniline](/img/structure/B1267527.png)
![4-[2-(Pyridin-2-yl)ethyl]aniline](/img/structure/B1267528.png)





